Bis(cyclooctatetraene)iron(0)

Description

Significance as a Ligand-Free Iron(0) Precursor

The principal value of Bis(cyclooctatetraene)iron(0) in synthetic organometallic chemistry is its function as a convenient, soluble source of zerovalent iron that is free from strongly-binding ligands like carbon monoxide. nih.gov While other Fe(0) sources, such as iron pentacarbonyl, are common, their high toxicity and the strong binding of carbonyl ligands can be disadvantageous. mdpi.com Similarly, methods like the co-condensation of elemental iron vapor with a ligand are often impractical for routine, large-scale laboratory synthesis. nih.gov Fe(COT)₂ provides a readily available alternative with excellent solubility in hydrocarbon solvents. nih.gov

The cyclooctatetraene (B1213319) ligands in Fe(COT)₂ are considered labile, meaning they can be readily displaced by other molecules. This reactivity allows Fe(COT)₂ to serve as a valuable starting material for the synthesis of a variety of other iron complexes. nih.govumich.edu For instance, it has been used as a precursor for preparing dihydridoiron complexes and for the synthesis of iron clusters. nih.govumich.edu The reaction of Fe(COT)₂ with trivalent phosphorus compounds in the presence of hydrogen gas, for example, provides a general route to H₂FeL₄ complexes. researchgate.net Furthermore, it has been investigated as a catalyst precursor for reactions such as the hydrosilylation of alkenes when combined with auxiliary ligands. researchgate.net

Historical Development and Early Discoveries in Cyclooctatetraene-Iron Chemistry

The story of Bis(cyclooctatetraene)iron(0) is intrinsically linked to the history of its ligand, cyclooctatetraene (COT). COT was first synthesized in 1905 by Richard Willstätter, who noted that the compound did not possess the aromatic stability of benzene, despite their similar stoichiometric relationship. wikipedia.orgacs.orgchemeurope.com This lack of aromaticity, which sparked considerable debate, was later explained by its non-planar, "tub-shaped" conformation and Erich Hückel's rule for aromaticity. wikipedia.orgacs.org For decades, Willstätter's synthesis was even questioned, until it was successfully repeated and confirmed. wikipedia.orgchemeurope.com The accessibility of COT greatly improved during World War II when Walter Reppe developed a simple, one-step synthesis from acetylene (B1199291) using a nickel catalyst. wikipedia.orgacs.org

With COT more readily available, its use as a ligand in organometallic chemistry began to be explored. An early example in iron chemistry came in 1960, when complexes of COT with iron tricarbonyl, such as (η⁴-COT)Fe(CO)₃, were prepared. acs.org

The synthesis of Bis(cyclooctatetraene)iron(0) itself was reported subsequently. One established laboratory method involves the reduction of tris(2,4-pentanedionato)iron(III), also known as ferric acetylacetonate (B107027), with triethylaluminium in the presence of cyclooctatetraene under an inert atmosphere using Schlenk techniques. wikipedia.orgumich.edu Another reported synthesis involves the reduction of anhydrous iron(III) chloride with a Grignard reagent, such as the isopropyl Grignard reagent, in the presence of COT. researchgate.netumich.edu The definitive structural elucidation of Fe(COT)₂ came from single-crystal X-ray diffraction, which revealed the distinct η⁴ and η⁶ hapticities of the two COT rings, a key finding in understanding its bonding and reactivity. wikipedia.org

Context within Zerovalent Organoiron Chemistry

Bis(cyclooctatetraene)iron(0) is a member of the class of zerovalent organoiron compounds, where the iron atom is in a formal oxidation state of zero. pageplace.de This class is dominated by iron carbonyls, particularly iron pentacarbonyl, Fe(CO)₅, and its derivatives. nih.gov These compounds are foundational in organoiron chemistry but are also characterized by the strong Fe-CO bond and the toxicity of Fe(CO)₅. mdpi.comnih.gov

Fe(COT)₂ offers a significant departure from carbonyl-based chemistry, providing a "ligand-free" or, more accurately, a labile-ligand source of Fe(0). nih.gov While zerovalent iron can be complexed with various olefins, the bonding in Fe(COT)₂ is particularly interesting. pageplace.de The interaction involves the donation of π-electrons from the COT ligands to the iron center, which is typical for olefin complexes. pageplace.de The coordination of one ring as a six-electron donor and the other as a four-electron donor allows the central iron atom to achieve a stable 18-electron configuration, a common guiding principle in organometallic chemistry. pageplace.de

The dynamic nature of Fe(COT)₂ in solution, evidenced by its fluxionality, is a characteristic shared by many organometallic complexes with cyclic polyolefin ligands. wikipedia.orgwikipedia.orgpageplace.de This behavior highlights the mobility of the metal-ligand bonding, which can facilitate ligand substitution reactions. The compound's utility is demonstrated in reactions where N-heterocyclic carbenes (NHCs) have been used to mediate transformations, leading to the formation of unique di-iron and tri-iron cluster complexes, underscoring its role as a versatile platform for exploring novel organoiron structures and reactivity. nih.gov

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C16H16Fe |

|---|---|

Poids moléculaire |

264.14 g/mol |

Nom IUPAC |

cyclooctatetraene;iron |

InChI |

InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H; |

Clé InChI |

MXSLSXKBFNCQNV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Bis Cyclooctatetraene Iron 0

Reductive Synthesis Approaches

The primary methods for synthesizing bis(cyclooctatetraene)iron(0) involve the reduction of an iron salt in the presence of cyclooctatetraene (B1213319) (COT). These reactions are conducted under an inert atmosphere using specialized laboratory equipment to handle the air-sensitive nature of the product and intermediates. wikipedia.orgchemistryviews.org

Reduction of Iron(III) Precursors (e.g., Fe(acac)₃, FeCl₃) with Alkyl Grignard Reagents

A common and effective laboratory synthesis involves the reduction of an iron(III) precursor, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or anhydrous iron(III) chloride (FeCl₃), using a Grignard reagent. researchgate.netwikipedia.org Isopropylmagnesium chloride is a frequently used Grignard reagent for this purpose. researchgate.net The reaction is performed in the presence of cyclooctatetraene, which coordinates to the reduced iron center.

| Precursor | Reducing Agent | Ligand | Solvent (Typical) | Yield | Reference |

| Iron(III) chloride (FeCl₃) | Isopropylmagnesium chloride | Cyclooctatetraene | Tetrahydrofuran (THF) | Not specified | researchgate.net |

| Iron(III) acetylacetonate | Triethylaluminium | Cyclooctatetraene | Not specified | Not specified | wikipedia.org |

Reductive Transmetalation Strategies

Reductive transmetalation presents an alternative pathway for the synthesis of bis(cyclooctatetraene)iron(0). This method involves the reaction of an iron halide with a pre-formed organometallic complex of cyclooctatetraene, such as those containing lithium or magnesium. While specific examples for Fe(COT)₂ are less commonly detailed in general literature, the principle involves the transfer of the cyclooctatetraene ligand from a more electropositive metal to iron, coupled with the reduction of the iron center. This strategy is a versatile approach for forming organometallic compounds where direct reduction methods might be less efficient. researchgate.net

Considerations for Handling Air-Sensitive Intermediates and Products

The synthesis and handling of bis(cyclooctatetraene)iron(0) demand rigorous air-sensitive techniques due to its reactivity with oxygen and moisture. wikipedia.orgchemistryviews.org These procedures are crucial to prevent decomposition of the product and ensure safety.

Key considerations include:

Inert Atmosphere: All manipulations must be carried out under a dry, oxygen-free atmosphere, typically nitrogen or argon. chemistryviews.org Schlenk lines or gloveboxes are standard equipment for creating and maintaining this environment. chemistryviews.orgfishersci.com

Dry Glassware and Solvents: Glassware must be thoroughly dried, often by oven-heating, and solvents must be rigorously deoxygenated and dried before use. fishersci.com The presence of water can lead to unwanted side reactions and decomposition of both the Grignard reagents and the final product. fishersci.com

Safe Transfer Techniques: Reagents are transferred using syringes or cannulas to maintain the inert atmosphere. fishersci.com Solid materials are handled within a glovebox.

Storage: The final product, bis(cyclooctatetraene)iron(0), should be stored at low temperatures (e.g., -40°C or lower) under an inert atmosphere to minimize decomposition over time. umich.edu

Alternative Synthetic Pathways and Optimization Strategies

Research has led to simplified and optimized procedures for the synthesis of Fe(COT)₂. One such simplified method avoids the more complex original procedures while still providing the compound for use as a precursor in other reactions, such as the preparation of dihydridoiron complexes. e-bookshelf.de

Another synthetic route involves the use of triethylaluminium as the reducing agent for ferric acetylacetonate in the presence of cyclooctatetraene. wikipedia.org The balanced chemical equation for this reaction is: Fe(C₅H₇O₂)₃ + 2 C₈H₈ + 3 Al(C₂H₅)₃ → Fe(C₈H₈)₂ + 3 Al(C₂H₅)₂(C₅H₇O₂) + 1.5 C₂H₄ + 1.5 C₂H₆ wikipedia.org

Optimization strategies often focus on improving yield and purity by carefully controlling reaction temperature and filtration methods. For instance, filtering the reaction mixture at room temperature may lead to a lower yield due to product decomposition. e-bookshelf.de

Large-Scale Preparation Considerations

For the preparation of bis(cyclooctatetraene)iron(0) on a larger scale, specialized apparatus is often employed to handle the increased volume of air-sensitive materials safely and efficiently. This can include modified filtration apparatus designed for low-temperature filtrations (down to -78°C) to maximize the yield of the thermally sensitive product. umich.edue-bookshelf.de The choice of filtration temperature is a critical factor, as room-temperature filtration can lead to decreased yields. e-bookshelf.de The inherent instability of the compound necessitates careful planning for storage and subsequent use, especially in larger quantities. umich.edu

Structural Elucidation and Advanced Spectroscopic Characterization of Bis Cyclooctatetraene Iron 0 and Its Derivatives

Solid-State Structural Determination

The solid-state structure of Bis(cyclooctatetraene)iron(0) has been meticulously investigated, primarily through single-crystal X-ray diffraction, revealing a unique coordination environment and intriguing intermolecular characteristics.

Single Crystal X-ray Diffraction Analysis of Coordination Geometry

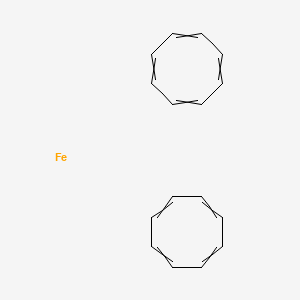

Single-crystal X-ray diffraction studies have been instrumental in defining the precise molecular geometry of Bis(cyclooctatetraene)iron(0). acs.org The analysis reveals that the iron center is asymmetrically coordinated by the two cyclooctatetraene (B1213319) (COT) ligands. wikipedia.orgvulcanchem.com The compound crystallizes in the monoclinic system. wikipedia.orgwikipedia.org

The coordination can be described as Fe(η⁴-C₈H₈)(η⁶-C₈H₈). wikipedia.org One COT ring is bound to the iron atom through three of its double bonds, exhibiting a hexahapto (η⁶) coordination mode, similar to what is observed in (η⁶-C₈H₈)Mo(CO)₃. wikipedia.orgwikipedia.org The other COT ring is coordinated via two adjacent double bonds in a tetrahapto (η⁴) fashion, analogous to the bonding in (η⁴-C₈H₈)Fe(CO)₃. wikipedia.orgwikipedia.org The non-coordinated double bond in the η⁶-ligand retains a bond length typical of a standard double bond. wikipedia.org

In the crystal lattice, two distinct molecular types exist. rsc.org One is ordered, while the other exhibits structural disorder, with the molecule able to adopt two coordination modes related by a twofold symmetry axis. rsc.org The unit cell contains twelve molecules. wikipedia.org

Table 1: Crystallographic Data for Bis(cyclooctatetraene)iron(0)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc or C2/c |

| a (Å) | 15.13 |

| b (Å) | 10.68 |

| c (Å) | 13.98 |

| β (°) | 99.5 |

| Z (formula units per cell) | 12 |

Data sourced from references wikipedia.orgwikipedia.orgrsc.org.

Investigations of Ligand Hapticity (η⁴ vs. η⁶ Binding Modes)

The concept of hapticity is crucial to understanding the structure of Bis(cyclooctatetraene)iron(0), describing the number of contiguous atoms of a ligand that are bound to the central metal atom. wikipedia.org In this complex, the two COT ligands exhibit different hapticities, one being η⁴ and the other η⁶. wikipedia.org This mixed hapticity is a key feature of its solid-state structure.

Theoretical studies using density functional theory (DFT) support this (η⁶-C₈H₈)Fe(η⁴-C₈H₈) structure, which results in an 18-electron configuration for the iron atom, a stable electronic state for organometallic compounds. researchgate.net The η⁴-coordination involves a 1,3-diene-like fragment of the COT ring bonding to the iron center. researchgate.net This variable hapticity of the cyclooctatetraene ligand is a recurring theme in its coordination chemistry with first-row transition metals. researchgate.net

Intermolecular and Intramolecular Interactions

In the solid state, the η⁴-bound cyclooctatetraene ring is not planar. The two planar groups formed by carbon atoms 1, 2, 7, 8 and carbon atoms 3, 4, 5, 6, 7 have a dihedral angle of 33°. wikipedia.org The crystal structure reveals the presence of both ordered and disordered molecules within the lattice. rsc.org This disorder is dynamic in nature, as suggested by NMR studies. rsc.orgrsc.org

Solution-State Spectroscopic Characterization

In solution, Bis(cyclooctatetraene)iron(0) exhibits dynamic behavior, which has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluxional Behavior

A remarkable feature of Bis(cyclooctatetraene)iron(0) is its fluxionality in solution. wikipedia.org While the solid-state structure shows distinct η⁴ and η⁶-bound rings, the ¹H NMR spectrum at room temperature displays only a single sharp resonance. wikipedia.orgwikipedia.org This indicates that the iron atom is rapidly migrating around the rings, or the rings are interconverting their roles, on the NMR timescale. wikipedia.org This dynamic process makes all sixteen protons of the two COT rings magnetically equivalent at room temperature. wikipedia.orgwikipedia.org

Elucidation of Stereochemical Non-Rigidity

Bis(cyclooctatetraene)iron(0), abbreviated as Fe(COT)₂, is a fascinating example of a fluxional molecule, exhibiting stereochemical non-rigidity in solution. This dynamic behavior is readily apparent in its ¹H NMR spectrum, which displays a single sharp peak at room temperature. wikipedia.org This observation indicates that all the protons on the two cyclooctatetraene (COT) rings are chemically equivalent on the NMR timescale. This equivalence arises from rapid intramolecular rearrangements that exchange the positions of the protons.

The fluxionality of Fe(COT)₂ involves the movement of the iron atom relative to the COT rings. In the solid state, X-ray crystallography reveals that the two COT rings coordinate to the iron center in different hapticities, specifically as (η⁴-C₈H₈) and (η⁶-C₈H₈). wikipedia.org However, in solution, the molecule undergoes a series of rapid rearrangements, leading to an averaging of the proton environments.

This dynamic process is not unique to Fe(COT)₂. Other organometallic complexes, such as tricarbonyl(cyclooctatetraene)iron, also exhibit fluxional behavior. rsc.org The study of such molecules provides valuable insights into the energetics and mechanisms of intramolecular rearrangements. libretexts.orgnih.gov For instance, variable temperature NMR spectroscopy is a key technique used to study these processes, allowing for the determination of the energy barriers associated with the fluxional shifts. nih.gov

The types of rearrangements in these systems can be described as 1,n-shifts, where the metal-ligand bonding shifts to a different set of carbon atoms on the COT ring. nih.gov Computational studies, often employing Density Functional Theory (DFT), are also utilized to model the potential energy surfaces of these rearrangements and identify the transition states involved. nih.gov

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei, providing valuable information about the oxidation state, spin state, and covalency of the iron center. nih.govnih.gov In the context of bis(cyclooctatetraene)iron(0) and its derivatives, Mössbauer spectroscopy has been instrumental in confirming the Fe(0) oxidation state.

For instance, in the related compound (butadiene)iron tricarbonyl, Mössbauer spectroscopy confirms a low-spin Fe(0) configuration. Generally, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are the two primary parameters extracted from a Mössbauer spectrum. nih.gov The isomer shift is sensitive to the s-electron density at the iron nucleus and thus provides information about the oxidation state and covalency. nih.govscialert.net Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, offering insights into the symmetry of the electronic environment. scialert.net

Studies on derivatives of Fe(COT)₂, such as (Triphos)Fe(η⁴-COT) complexes, have utilized Mössbauer spectroscopy to reveal more complex electronic structures. acs.orgresearchgate.net In these cases, the data suggested a low-spin Fe(I) center antiferromagnetically coupled to a COT radical monoanion. acs.orgresearchgate.net This highlights the ability of Mössbauer spectroscopy to elucidate subtle electronic effects and non-innocent ligand behavior.

Table 1: Representative Mössbauer Spectroscopic Data for Iron-Cyclooctatetraene Complexes

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Oxidation State | Reference |

| (Butadiene)iron tricarbonyl | ~0.25 | ~1.23 | Fe(0) | |

| (Triphos)Fe(η⁴-COT) | Not explicitly stated, but indicative of low-spin Fe(I) | Not explicitly stated, but indicative of low-spin Fe(I) | Fe(I) | acs.orgresearchgate.net |

| Fe³⁺ in octahedral sites (in clays) | 0.28-0.43 | 0.78-1.1 | Fe(III) | scialert.netresearchgate.net |

| Fe²⁺ in octahedral sites (in clays) | 1.09-1.13 | 2.34-2.65 | Fe(II) | scialert.netresearchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. nih.govlibretexts.org In the study of bis(cyclooctatetraene)iron(0) and its derivatives, EPR spectroscopy is particularly useful for identifying and characterizing radical species that may form during chemical reactions or as part of the compound's electronic structure. acs.orgresearchgate.net

While Fe(COT)₂ itself is a diamagnetic Fe(0) complex and therefore EPR silent, its derivatives and reaction products can be paramagnetic. For example, in the investigation of (Triphos)Fe(η⁴-COT) complexes, EPR spectroscopy provided crucial evidence, alongside Mössbauer data, to support the description of the electronic structure as a low-spin Fe(I) center antiferromagnetically coupled to a COT radical monoanion. acs.orgresearchgate.net

The EPR spectrum of the cyclooctatetraenyl radical-anion has been studied extensively. researchgate.net The uncomplexed radical exhibits a characteristic proton splitting and g-factor. researchgate.net The presence of alkali metal counterions can lead to hyperfine splitting in the EPR spectrum, indicating the formation of ion-pair complexes. researchgate.net

EPR spectroscopy can also be used to monitor the progress of reactions involving paramagnetic species. For instance, the reduction of certain iron complexes can be followed by observing the appearance and disappearance of EPR signals corresponding to different paramagnetic intermediates. semanticscholar.org

Vibrational Spectroscopy for Ligand Coordination Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of molecules by probing their vibrational modes. acs.orgscribd.comacs.org These techniques are highly complementary, as the selection rules for IR and Raman activity often differ. acs.org In the context of bis(cyclooctatetraene)iron(0) and its derivatives, vibrational spectroscopy is a key tool for characterizing the coordination of the cyclooctatetraene ligands to the iron center.

The absence of carbonyl (CO) stretching bands in the IR spectrum of Fe(COT)₂ is a distinguishing feature that separates it from iron carbonyl complexes. vulcanchem.com The vibrational spectra of coordinated COT ligands can reveal information about their hapticity and conformation. For example, the IR and Raman spectra of formamide (B127407) solutions containing Fe(II) and Fe(III) ions show distinct shifts in the vibrational frequencies of the formamide molecule upon coordination to the different metal ions, indicating different coordination modes. nih.gov

In a study of cyclooctatetraene iron tricarbonyl, vibrational overtone spectroscopy was used to investigate the C-H stretching vibrations of the COT ligand. dtic.mil While no significant changes were observed for the COT ligand in this particular iron complex compared to the free hydrocarbon, the technique has been shown to be sensitive to structural changes upon coordination in other organometallic systems. dtic.mil

The analysis of the vibrational spectra of organometallic compounds can be complex, but it provides a detailed picture of the molecular structure and bonding. scribd.com For instance, the vibrational modes of the indenyl ligand have been assigned in various uranium, thorium, and titanium complexes. scribd.com

Bonding Analysis and Electronic Structure Theory in Bis Cyclooctatetraene Iron 0 Systems

Elucidation of Metal-Ligand Bonding Interactions

Detailed analysis, primarily through single-crystal X-ray crystallography, reveals that the two cyclooctatetraene (B1213319) (COT) rings in Fe(COT)₂ are not bonded to the central iron atom in an identical fashion. wikipedia.org Instead, the molecule adopts a structure described as Fe(η⁴-C₈H₈)(η⁶-C₈H₈). wikipedia.org

One of the COT rings is coordinated to the iron center through four of its carbon atoms in a η⁴ fashion. This interaction involves two adjacent double bonds of the COT ligand, creating a bonding motif similar to that observed in (η⁴-C₈H₈)Fe(CO)₃. wikipedia.org The carbon atoms involved in this η⁴-coordination are not perfectly planar; for instance, the two planar groups formed by carbons 1, 2, 7, 8 and carbons 3, 4, 5, 6, 7 exhibit a dihedral angle of 33°. wikipedia.org

The second COT ring is bound to the iron atom via six carbon atoms, adopting a η⁶ hapticity. wikipedia.org This mode of coordination involves three of the ring's double bonds, and its geometry is comparable to the bonding found in (η⁶-C₈H₈)Mo(CO)₃. wikipedia.org The portion of the η⁶-COT ring that is not coordinated to the iron atom retains a double bond with a length characteristic of a typical, uncomplexed double bond. wikipedia.org

This asymmetric coordination of the two COT ligands to the central iron atom is a key feature of the molecule's solid-state structure. However, in solution, Fe(C₈H₈)₂ is observed to be a fluxional molecule. wikipedia.org This means that the hapticities of the two rings can interchange, and on the NMR timescale at room temperature, all protons appear equivalent, resulting in a single sharp peak in the ¹H NMR spectrum. wikipedia.orgwikipedia.org

| Parameter | Value/Description | Reference |

| Crystal Structure | Monoclinic | wikipedia.org |

| Space Group | Cc or C2/c | wikipedia.org |

| Formula Units (Z) | 12 | wikipedia.org |

| Lattice Constants | a = 15.13 Å, b = 10.68 Å, c = 13.98 Å | wikipedia.org |

| Lattice Angles | α = 90°, β = 99.5°, γ = 90° | wikipedia.org |

Electron Counting Formalisms and Deviations from Idealized Models

The 18-electron rule is a useful guideline for predicting the stability of many organometallic complexes, suggesting that stable compounds are often formed when the central metal atom achieves a noble gas electron configuration of 18 valence electrons. uomustansiriyah.edu.iqlibretexts.org Applying this formalism to bis(cyclooctatetraene)iron(0) reveals a deviation from this idealized model.

There are two common methods for electron counting: the neutral ligand model and the ionic model. libretexts.orgwikipedia.org

Neutral Ligand Model:

The iron atom in its elemental form (Fe(0)) is in Group 8 of the periodic table, contributing 8 valence electrons. ilpi.com

The η⁴-cyclooctatetraene ligand is considered a neutral 4-electron donor.

The η⁶-cyclooctatetraene ligand is considered a neutral 6-electron donor.

The total electron count is therefore: 8 (from Fe) + 4 (from η⁴-COT) + 6 (from η⁶-COT) = 18 electrons .

Ionic Model:

In this formalism, the ligands are assigned charges based on their ability to achieve a stable, closed-shell configuration. Cyclooctatetraene can accept two electrons to form the aromatic cyclooctatetraenide dianion (C₈H₈²⁻), which is a 10-electron donor. However, given the mixed hapticities, this model is less straightforward for Fe(COT)₂. A more common application of the ionic model would still often result in an 18-electron count for stable complexes. wikipedia.org

Based on the neutral ligand model, Fe(C₈H₈)₂ appears to satisfy the 18-electron rule. However, the reality of its electronic structure and reactivity suggests a more nuanced picture. While many stable organometallic compounds of the iron triad (B1167595) adhere to the 18-electron rule, exceptions are not uncommon. chemeurope.com Complexes with fewer than 18 electrons tend to be more reactive. chemeurope.com In the case of Fe(COT)₂, while the formal count is 18, it is known to be a reactive, air-sensitive compound that serves as a source of Fe(0) in synthesis, hinting that its electronic structure may not be as simple as the 18-electron count suggests. wikipedia.orgresearchgate.net

The fluxional behavior in solution, where the η⁴ and η⁶ rings interconvert, also points to the dynamic nature of the bonding and electron distribution in the molecule. wikipedia.org

Influence of Ligand Hapticity on Electronic Configuration

Hapticity, denoted by the Greek letter η, describes the number of contiguous atoms of a ligand that are coordinated to a central metal atom. wikipedia.org In bis(cyclooctatetraene)iron(0), the differing hapticities of the two COT ligands, η⁴ and η⁶, are fundamental to its electronic configuration and structure. wikipedia.org

The η⁴-coordination involves the donation of 4 π-electrons from the ligand to the metal, while the η⁶-coordination involves the donation of 6 π-electrons. researchgate.net This asymmetric electron donation from the two ligands results in a complex electronic structure where the electron density is not evenly distributed across the molecule in its ground state in the solid phase.

The hapticity of a ligand can change during a chemical reaction, which can alter the electronic properties of the complex and facilitate reactivity. wikipedia.org The fluxionality of Fe(COT)₂ in solution, where the η⁴ and η⁶ rings interchange, is a prime example of this dynamic hapticity. wikipedia.org This process involves the metal center migrating its coordination from one set of atoms on the COT ring to another, effectively changing the hapticity of each ring. This low-energy interconversion pathway indicates that the energy difference between the (η⁴-COT)(η⁶-COT)Fe ground state and any potential transition states is small, which is a key aspect of its electronic configuration.

The ability of the COT ligand to adopt various hapticities (η², η⁴, η⁶, η⁸) makes it a versatile ligand in organometallic chemistry. researchgate.net In Fe(COT)₂, the specific combination of η⁴ and η⁶ hapticities is crucial in achieving a stable 18-electron configuration for the iron center, as discussed in the previous section.

| Ligand | Hapticity (η) | Number of Donated Electrons |

| Cyclooctatetraene (Ring 1) | 4 | 4 |

| Cyclooctatetraene (Ring 2) | 6 | 6 |

Analysis of Iron Center Oxidation State and Spin State

The designation "bis(cyclooctatetraene)iron(0)" explicitly indicates that the iron center is in a formal oxidation state of zero. musechem.com This is consistent with the neutral ligand model for electron counting, where the iron atom is treated as Fe(0). ilpi.com The compound is often utilized in chemical synthesis as a source of zerovalent iron. wikipedia.org

However, a deeper analysis of the electronic structure has led to alternative descriptions. Some research, employing techniques like Mössbauer spectroscopy, has suggested a more complex electronic picture. For instance, in related phosphine-substituted (η⁴-COT)Fe complexes, the iron center has been described as low-spin Fe(I) that is antiferromagnetically coupled to a COT radical monoanion. lanl.gov This interpretation suggests that there is a degree of electron transfer from the iron to the COT ligand, leading to a description that deviates from the simple Fe(0) formalism. While this specific study was on a derivative, it raises questions about the true electron distribution in the parent Fe(COT)₂.

Regarding the spin state, for an Fe(0) center with a d⁸ electron configuration in a coordination environment that satisfies the 18-electron rule, a low-spin state is generally expected. This would correspond to a diamagnetic complex with a total spin (S) of 0. Experimental data, including NMR spectroscopy which shows sharp signals, are consistent with a diamagnetic, low-spin configuration for bis(cyclooctatetraene)iron(0). acs.orgrsc.org If the complex were high-spin, the unpaired electrons would lead to significant broadening of the NMR signals.

Mössbauer spectroscopy is a powerful technique for determining the oxidation and spin states of iron compounds, as parameters like the isomer shift and quadrupole splitting are highly sensitive to the electronic environment of the iron nucleus. beilstein-journals.orgnih.gov Studies on Fe(COT)₂ and its derivatives have been crucial in probing these aspects of its electronic structure. lanl.gov

| Property | Description |

| Formal Oxidation State | 0 |

| Electron Configuration | d⁸ |

| Predicted Spin State | Low-spin (S=0) |

| Magnetic Properties | Diamagnetic |

Reactivity Patterns and Fundamental Transformations of Bis Cyclooctatetraene Iron 0

Ligand Substitution Reactions

The lability of the COT ligands in bis(cyclooctatetraene)iron(0) facilitates their displacement by other ligands, providing a synthetic route to a variety of iron(0) complexes. This reactivity is a cornerstone of its application in organometallic synthesis.

Bis(cyclooctatetraene)iron(0) reacts with trivalent phosphorus ligands to form iron(0) phosphine complexes. A general procedure involves the reaction of Fe(COT)₂ with a phosphorus(III) compound in the presence of hydrogen, which has been shown to be an efficient route to H₂FeL₄ complexes (where L is a trivalent phosphorus ligand). researchgate.net The reaction's success is dependent on conditions that allow for ligand dissociation, with bulkier phosphine ligands showing higher reactivity due to their greater propensity for dissociation. researchgate.net

Similarly, Fe(COT)₂ reacts with carbon monoxide (CO), leading to the displacement of the COT ligands and the formation of iron carbonyl complexes. For example, the reaction of bis(hexamethylbenzene)iron(0), an analogue of Fe(COT)₂, with CO yields iron carbonyl species. wikipedia.org The binding of CO to coordinatively unsaturated iron centers is a common transformation, often resulting in stable complexes with the iron in a low spin state (S=0). rsc.org The reaction of Fe(COT)₂ with CO can produce (cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, where one COT ligand is displaced by three carbonyl ligands. wikipedia.orgwikipedia.org

The stepwise substitution of the COT ligands allows for the synthesis of mixed-ligand iron-cyclooctatetraene complexes. By controlling the reaction conditions and stoichiometry of the incoming ligand, it is possible to replace one of the COT rings while the other remains coordinated to the iron center. This strategy has been employed to synthesize a range of complexes containing one COT ligand and other ancillary ligands. For instance, the reaction of Fe(COT)₂ with other unsaturated hydrocarbons can lead to the formation of mixed-ligand species where one COT ring is substituted. researchgate.net

Oligomerization and Co-oligomerization of Unsaturated Hydrocarbons

Bis(cyclooctatetraene)iron(0) and its derivatives have been investigated as catalyst precursors for the oligomerization and co-oligomerization of unsaturated hydrocarbons, such as olefins and dienes. researchgate.netdntb.gov.ua These iron-based catalytic systems offer an inexpensive and less toxic alternative to other transition metal catalysts. unam.mx

The catalytic cycle is believed to involve the displacement of the COT ligands by the substrate molecules, followed by oxidative coupling and reductive elimination steps at the iron center. The nature of the ligands and the reaction conditions can influence the selectivity of the process, leading to the formation of linear or cyclic oligomers. For example, iron catalysts derived from 2,6-(bis-imino)pyridyl ligands have shown high activity for ethylene (B1197577) oligomerization, producing linear α-olefins. unam.mxmdpi.com The mechanism of oligo- and co-oligomerization of different unsaturated hydrocarbons promoted by iron complexes has been a subject of detailed study. researchgate.net

Cluster Formation and Polymetallic Species Generation

A significant aspect of the reactivity of bis(cyclooctatetraene)iron(0) is its ability to form multinuclear iron clusters. These reactions can be induced by various reagents, including N-heterocyclic carbenes (NHCs).

Under specific conditions, bis(cyclooctatetraene)iron(0) can undergo transformation to form the trinuclear iron cluster, tris(cyclooctatetraene)triiron, Fe₃(COT)₃. nih.govwikimedia.org This hydrocarbon-rich cluster is an analogue of the well-known Fe₃(CO)₁₂. The formation of Fe₃(COT)₃ from Fe(COT)₂ involves the fusion of three iron atoms, a process that can be mediated by certain catalysts. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as potent reagents for mediating sophisticated transformations of organometallic compounds, including Fe(COT)₂. nih.gov Depending on the nature of the NHC used, both stoichiometric and catalytic reactions with bis(cyclooctatetraene)iron(0) can occur at room temperature. nih.gov

In a catalytic process, specific NHCs can induce the transformation of Fe(COT)₂ into the trinuclear cluster Fe₃(COT)₃. nih.govwikimedia.org The proposed key step in this transformation is the ability of the NHC to facilitate the formation of metal-metal bonds. nih.gov Stoichiometric reactions with other NHCs can lead to the formation of different polymetallic species. For instance, one NHC was found to convert Fe(COT)₂ into a tetrametallic species containing two di-iron subunits linked by Fe-Fe bonds. nih.gov These NHC-mediated reactions highlight the potential for using organic species to catalyze the formation of complex organometallic architectures. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the reactivity patterns of Bis(cyclooctatetraene)iron(0).

Table 1: Ligand Substitution Reactions of Bis(cyclooctatetraene)iron(0)

| Reactant | Product Type | Example Product | Reference(s) |

|---|---|---|---|

| Phosphine Ligands (L) | Iron(0) Phosphine Complexes | H₂FeL₄ | researchgate.net |

| Carbon Monoxide (CO) | Iron Carbonyl Complexes | (C₈H₈)Fe(CO)₃ | wikipedia.orgwikipedia.org |

Table 2: Cluster Formation from Bis(cyclooctatetraene)iron(0)

| Reactant/Mediator | Product Type | Example Product | Reference(s) |

|---|---|---|---|

| Catalytic NHC | Trinuclear Iron Cluster | Fe₃(COT)₃ | nih.govwikimedia.org |

Reactions as an Fe(0) Synthon

Bis(cyclooctatetraene)iron(0) is a valuable reagent in organometallic chemistry, where it serves as a soluble and reactive source of zerovalent iron, otherwise known as an Fe(0) synthon wikipedia.org. Its utility stems from the lability of the cyclooctatetraene (B1213319) (COT) ligands, which can be displaced by other donor molecules, allowing for the synthesis of a variety of other iron complexes.

This reactivity is exemplified in the preparation of formally zerovalent (κ³-phosphine)Fe(η⁴-COT) complexes. These compounds are synthesized through the addition of chelating phosphine ligands, such as PhP(CH₂CH₂PPh₂)₂ (Triphos), to Fe(COT)₂ elsevierpure.com. In this reaction, one of the COT ligands is displaced by the tridentate phosphine, demonstrating the role of Fe(COT)₂ as a precursor to other Fe(0) compounds elsevierpure.com.

Furthermore, Fe(COT)₂ facilitates the synthesis of iron hydride complexes. A general and effective procedure involves the reaction of bis(cyclooctatetraene)iron with a phosphorus(III) compound in the presence of hydrogen gas researchgate.net. This method provides a convenient route to coordinately saturated H₂ML₄ type complexes researchgate.net. The compound also acts as a catalyst precursor for reactions such as the hydrosilylation of alkenes researchgate.net. These applications underscore the importance of Fe(COT)₂ as a starting material for accessing diverse iron-based catalysts and organometallic structures.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of bis(cyclooctatetraene)iron(0) and its derivatives is characterized by the interplay between the iron center and the redox-active cyclooctatetraene ligands. While detailed electrochemical studies on Fe(COT)₂ itself are scarce, the electronic structure of its reaction products provides significant insight into its electron transfer behavior.

When Fe(COT)₂ reacts with chelating phosphine ligands to form complexes like (Triphos)Fe(η⁴-COT), a significant electronic rearrangement occurs. Detailed analysis of these products using Mössbauer spectroscopy, EPR spectroscopy, and cyclic voltammetry has revealed that they are best described as containing a low-spin Fe(I) center that is antiferromagnetically coupled to a COT radical monoanion (COT˙⁻) elsevierpure.com. This indicates that upon reaction, an intramolecular electron transfer takes place from the initial Fe(0) center to one of the COT ligands elsevierpure.com. This finding highlights the non-innocent behavior of the COT ligand, which actively participates in the redox chemistry of the complex.

The table below summarizes the key electronic structure findings for the (Triphos)Fe(η⁴-COT) derivative, which informs the redox potential of the parent Fe(COT)₂ system.

| Property | Finding | Implication for Redox Behavior |

| Iron Oxidation State | Low-spin Fe(I) | The Fe(0) center in the precursor is oxidized. |

| Ligand State | COT radical monoanion (COT˙⁻) | The COT ligand is reduced in an intramolecular electron transfer. |

| Magnetic Coupling | Antiferromagnetic coupling | The spins of the Fe(I) center and the COT˙⁻ ligand are opposed. |

Data derived from spectroscopic and electrochemical studies of (Triphos)Fe(η⁴-COT) elsevierpure.com.

Studies on related organoiron-COT systems further support the concept of ligand-based redox events. For example, one-electron transfer reactions were studied in γ-irradiated (η⁴-cyclooctatetraene)iron tricarbonyl, [Fe(CO)₃(η⁴-cot)] rsc.org. Upon reduction, the unpaired electron in the resulting radical anion was found to be localized primarily on the unbound diene fragment of the COT ring, rather than on the iron center rsc.org. This again demonstrates the capacity of the COT ligand to act as an electron acceptor in electron transfer processes involving iron-COT complexes.

Mechanistic Investigations in Bis Cyclooctatetraene Iron 0 Chemistry

Mechanistic Pathways of Ligand Exchange

Ligand exchange at a metal center is a fundamental reaction that can proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) pathways. libretexts.orglibretexts.org In a dissociative mechanism, a ligand first departs from the metal's coordination sphere, generating a coordinatively unsaturated intermediate, which is then captured by an incoming ligand. carleton.ca Conversely, in an associative mechanism, the incoming ligand first binds to the metal, forming a higher-coordination intermediate, from which the leaving group then departs. libretexts.org

For 18-electron complexes, dissociative pathways are generally favored as an associative first step would lead to an unfavorable 20-electron intermediate. libretexts.org The reactivity of bis(cyclooctatetraene)iron(0) in the presence of various ligands, particularly N-heterocyclic carbenes (NHCs), provides significant insight into its ligand exchange behavior.

Studies on the aggregation of Fe(COT)₂ initiated by NHCs have shown that the dissociation of a cyclooctatetraene (B1213319) (COT) ligand is a pivotal and sterically controlled step. nih.govscispace.com This observation strongly suggests that ligand exchange on Fe(COT)₂ often follows a dissociative pathway. The steric bulk of the incoming ligand plays a crucial role; larger NHCs facilitate the displacement of a COT ligand to form mononuclear LFe(COT) intermediate species, which are key to further reactions. nih.gov

However, the reaction pathway can be nuanced. With a sterically small carbene, such as N,N-bis(diisopropyl)aminocyclopropenylidene (BAC), an initial associative step is observed. One equivalent of BAC adds to the iron center to form the complex (BAC)Fe(COT)₂, in which both COT ligands remain bound to the iron, adopting an η⁴-coordination mode. nih.gov This stable adduct can then undergo a subsequent substitution reaction where a second, relatively small BAC molecule displaces one of the COT ligands to form the tetrahedral (BAC)₂Fe(COT) complex. nih.gov This two-step process—initial association followed by a substitution that is likely dissociative in nature—highlights that the mechanistic pathway is highly dependent on the steric profile of the incoming ligand.

Table 1: Influence of N-Heterocyclic Carbene (NHC) Steric Bulk on Reaction with Fe(COT)₂

| NHC Ligand | Steric Profile | Initial Reaction Step | Observed Product Type | Inferred Mechanistic Step |

|---|---|---|---|---|

| SIPr (bulky) | High | COT Dissociation | Cluster Formation | Dissociative |

| IMes (bulky) | High | COT Dissociation | Cluster Formation | Dissociative |

| aNHC (intermediate) | Intermediate | COT Dissociation | Bimetallic Complex | Dissociative |

| BAC (small) | Low | Ligand Association | Adduct: (BAC)Fe(COT)₂ | Associative |

Data compiled from studies on carbene-initiated aggregation of Fe(COT)₂. nih.gov

Detailed Studies of Oligomerization Mechanisms

Iron complexes derived from precursors like Fe(COT)₂ are effective catalysts for the oligomerization of olefins, such as ethylene (B1197577). acs.orgdntb.gov.ua The generally accepted mechanism for ethylene oligomerization catalyzed by iron complexes is a cationic coordination polymerization process. nih.gov This mechanism involves several key steps:

Activation : The precatalyst is activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). This step involves ionization and alkylation of the iron center to form a cationic active species. nih.gov

Chain Initiation & Propagation : Ethylene monomers coordinate to the cationic iron center and subsequently insert into the iron-alkyl bond. This chain growth process is analogous to the classic Cossee-Arlman mechanism. nih.gov

Chain Transfer : The growing polymer chain is terminated, releasing the α-olefin product and regenerating the active catalyst. The primary chain transfer pathway is β-hydride elimination, where a β-hydrogen from the growing alkyl chain is transferred back to the iron center, forming an iron-hydride species and the olefin. nih.gov

The competition between chain propagation (monomer insertion) and chain transfer (β-hydride elimination) determines the molecular weight distribution of the resulting oligomers. nih.gov Control over this competition is a key goal in catalyst design. While Fe(COT)₂ itself can act as a catalyst precursor, its reactions often involve the in-situ formation of more active species through ligand exchange. acs.org The specific ligands coordinated to the iron center during the catalytic cycle, often introduced during the activation step or by subsequent reactions, play a critical role in modulating the catalyst's activity and selectivity. nih.govmdpi.com

Pathways for Metal-Metal Bond Formation in Cluster Synthesis

Bis(cyclooctatetraene)iron(0) is an excellent starting material for the synthesis of multinuclear iron clusters, particularly through reactions mediated by N-heterocyclic carbenes (NHCs). nih.gov Mechanistic studies have revealed that NHCs can induce a key metal-metal bond-forming reaction. nih.govnih.gov The steric and electronic properties of the NHC dictate the final cluster product, leading to stoichiometric or catalytic formation of di-, tri-, and tetrametallic iron clusters. nih.gov

A detailed mechanistic pathway has been proposed for the formation of a tetrametallic, mixed-valent Fe(0)-Fe(I) species from Fe(COT)₂ and the NHC ligand IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): nih.gov

Formation of Mononuclear Intermediate : An initial dissociative substitution occurs, where the NHC displaces one COT ligand from Fe(COT)₂ to form the mononuclear intermediate, (NHC)Fe(COT).

Formation of Bimetallic Intermediate : This reactive species then combines with another molecule of Fe(COT)₂ to produce a bimetallic intermediate, where the two iron atoms are held in close proximity by a bridging COT ligand.

Metal-Metal Bond Formation : The NHC-coordinated iron atom (Feₐ) attacks the neighboring iron atom (Feₑ), forming a direct Fe-Fe single bond.

Electron Transfer and Radical Formation : Concurrently with bond formation, Feₑ transfers a single electron to its non-bridging COT ligand, resulting in a ligand-centered radical.

Dimerization and Rearrangement : The resulting bimetallic radical species then dimerizes and rearranges to yield the final tetrametallic cluster product. nih.gov

This pathway highlights a novel role for NHCs not just as ancillary ligands, but as organic mediators for complex organometallic transformations. nih.gov The formation of a direct iron-iron bond is a critical step, a process that is challenging to achieve and control in synthetic iron chemistry. nih.gov The steric bulk of the NHC is crucial; less bulky carbenes like IMes lead to a stable tetrametallic product, whereas more sterically demanding carbenes like SIPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) block the dimerization step, leading to a catalytic cycle that produces the trimetallic cluster Fe₃(COT)₃. nih.gov

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms relies heavily on the detection, characterization, and isolation of transient intermediates and the understanding of transition states. acs.org In the chemistry of Fe(COT)₂, significant progress has been made in identifying key intermediate species along the pathways to multinuclear clusters. nih.gov

The proposed mononuclear LFe(COT) (where L is a ligand) and bimetallic LFe₂(COT)₂ species have been identified as plausible intermediates in carbene-initiated aggregation reactions. nih.govscispace.com While these species are often highly reactive and transient, strategic ligand design has enabled the isolation and structural characterization of closely related analogues, providing strong evidence for their existence.

Mononuclear Intermediates : The reaction of Fe(COT)₂ with the small carbene BAC yields the stable, isolable adduct (BAC)Fe(COT)₂, which serves as a structural model for the initial associative step. nih.gov The subsequent formation of (BAC)₂Fe(COT) provides an example of a stable L₂Fe(COT) type complex. nih.gov

Bimetallic Intermediates : Using an abnormal N-heterocyclic carbene (aNHC) with intermediate steric hindrance, researchers successfully stabilized and isolated a bimetallic complex. This complex serves as a direct structural model for the proposed LFe₂(COT)₂ intermediate, which is believed to be the immediate precursor to metal-metal bond formation. nih.govscispace.com

These isolated complexes have been characterized using a variety of techniques, including ¹H-NMR spectroscopy and single-crystal X-ray diffraction, confirming their molecular structures. nih.gov Spectroscopic monitoring of reactions in situ can also provide evidence for transient species. For example, the reaction of Fe(COT)₂ with aNHC leads to a blood-red solution from which the bimetallic product crystallizes, and the ¹H NMR spectrum of the precipitate reveals broad resonances characteristic of a paramagnetic species. nih.gov Further investigation of such intermediates often involves a combination of spectroscopic methods (e.g., EPR, Mössbauer) and computational studies to understand their electronic structure and reactivity. sciencesconf.orgresearchgate.net

Table 2: Characterized Intermediates and Analogues in Fe(COT)₂ Aggregation

| Proposed Intermediate | Stabilizing Ligand (L) | Isolated Analogue | Characterization Method(s) |

|---|---|---|---|

| LFe(COT)₂ | BAC (Carbocyclic Carbene) | (BAC)Fe(COT)₂ | ¹H-NMR, X-ray Diffraction |

| LFe(COT) | - | (Transient) | - |

| L₂Fe(COT) | BAC (Carbocyclic Carbene) | (BAC)₂Fe(COT) | X-ray Diffraction |

| LFe₂(COT)₂ | aNHC (Abnormal NHC) | (aNHC)Fe₂(COT)₂ | ¹H-NMR, X-ray Diffraction |

This table summarizes key intermediates that have been proposed and, in some cases, isolated as stable analogues in the reaction of Fe(COT)₂ with N-heterocyclic carbenes. nih.govnih.gov

Catalytic Applications and Mechanistic Insights of Bis Cyclooctatetraene Iron 0 and Derived Species

Alkene Functionalization Reactions

Catalytic systems derived from bis(cyclooctatetraene)iron(0) are effective in several types of alkene functionalization reactions, including hydrogenation and hydrosilylation. These transformations leverage the ability of the iron center to activate small molecules and facilitate their addition across carbon-carbon double bonds.

Hydrogenation of Unsaturated Substrates

Bis(cyclooctatetraene)iron(0) is a convenient starting material for the synthesis of highly active iron-based hydrogenation catalysts. researchgate.net A general and facile procedure involves the reaction of Fe(COT)₂ with a trivalent phosphorus (L) compound and hydrogen gas to generate coordinately saturated iron hydride complexes of the type H₂FeL₄. researchgate.net The catalytic activity of these derived species is notable for its breadth, proving effective for the hydrogenation of mono-, di-, tri-, and even sterically hindered tetrasubstituted alkenes. researchgate.net

The reactivity of the catalytic species is dependent on ligand dissociation, with complexes bearing bulkier ligands showing higher reactivity due to their greater tendency to open a coordination site at the metal center. researchgate.net In some cases, the catalytic activity of these iron systems is remarkably high, comparable to that of noble metal catalysts like those based on iridium. researchgate.net For instance, certain derived isocyanide complexes are robust under hydrogenation conditions and remain effective at elevated temperatures (e.g., ~80 °C) and hydrogen pressures (e.g., ~20 atm). researchgate.net

Hydrosilylation Reactions

Fe(COT)₂ also serves as a catalyst precursor for the hydrosilylation of alkenes when used in conjunction with auxiliary ligands. researchgate.net A particularly effective catalytic system is formed from the combination of bis(cyclooctatetraene)iron(0) and adamantyl isocyanide. This system has demonstrated high selectivity in the hydrosilylation of styrene (B11656) derivatives with trisubstituted hydrosiloxanes. researchgate.net

A key advantage of this iron-based catalytic system is the complete suppression of the dehydrogenative silylation side reaction under optimized conditions. researchgate.net The efficiency of the catalyst is high, achieving a turnover number (TON) that can exceed 5,000. researchgate.net The proposed mechanism for related iron-catalyzed hydrosilylations often involves a Chalk–Harrod type pathway, where the reaction proceeds through an Fe(0)–Fe(II) redox cycle. nih.gov The selectivity is influenced by the steric environment around the iron center created by the ligands. nih.gov

Cyclopropanation Reactions

While iron complexes featuring various ligands, such as porphyrins, are known to be effective catalysts for the cyclopropanation of alkenes using diazo compounds, the specific use of bis(cyclooctatetraene)iron(0) as a direct precursor for such catalytic reactions is not extensively detailed in the literature. iastate.edu Research into iron-catalyzed carbene transfer has shown that N-heterocyclic carbenes (NHCs) can react with Fe(COT)₂ to induce the formation of di- and trimetallic iron clusters, a process involving the displacement of cyclooctatetraene (B1213319) ligands. nih.gov However, these studies focus on the stoichiometric and catalytic aggregation of Fe(COT)₂ itself rather than its application in the catalytic cyclopropanation of external alkene substrates. nih.gov

Hydrofunctionalization Reactions

Iron-catalyzed hydrofunctionalization reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds from unactivated alkenes. These reactions often proceed via a proposed mechanism involving hydrogen atom transfer (HAT) from an in-situ generated iron-hydride species to the alkene. Despite the broad interest in iron for these transformations, specific examples detailing the generation of active hydrofunctionalization catalysts directly from a bis(cyclooctatetraene)iron(0) precursor are not prominently featured in available research.

Carbon-Carbon Bond Formation

The ability of iron complexes to promote the formation of carbon-carbon bonds is well-established, particularly in the context of olefin oligomerization. Catalysts derived from bis(cyclooctatetraene)iron(0) have been studied for their role in these important industrial processes.

Oligomerization and Co-oligomerization Catalysis

Bis(cyclooctatetraene)iron(0) is a key precursor in generating iron complexes that promote the oligomerization and co-oligomerization of unsaturated hydrocarbons. Mechanistic interpretations of these catalytic processes have been developed in the context of Fe(COT)₂ chemistry. researchgate.net The general mechanism for ethylene (B1197577) oligomerization catalyzed by iron-based systems is understood as a coordination polymerization process initiated at a cationic active iron center. nih.gov

A cocatalyst, such as methylaluminoxane (B55162) (MAO), is typically required to alkylate the iron precursor, generating the active catalytic species. nih.gov The cocatalyst also forms a counter-anion that exists in dynamic equilibrium with the cationic iron center. nih.gov This dynamic allows the catalyst to selectively perform ethylene insertion (chain propagation) and chain transfer steps, which determines the product distribution. nih.gov By modifying the ligands on the iron center, the selectivity of the process can be controlled to favor either the production of linear α-olefins (oligomerization) or polyethylene (B3416737) (polymerization). nih.gov

Coupling Reactions (e.g., Cross-Coupling, Homocoupling)

Bis(cyclooctatetraene)iron(0), Fe(COT)₂, serves as a versatile Fe(0) precatalyst for various coupling reactions, most notably in hydrosilylation. While classic cross-coupling applications are less commonly initiated with Fe(COT)₂ compared to simple iron salts, its utility has been demonstrated in forming carbon-silicon bonds, a fundamental transformation in organic synthesis.

A key example is the selective hydrosilylation of styrene derivatives. Research has shown that catalyst systems generated in situ from Fe(COT)₂ are highly effective. Specifically, the combination of Fe(COT)₂ with an adamantyl isocyanide ligand creates a highly active catalytic species for the hydrosilylation of styrenes with trisubstituted hydrosiloxanes. researchgate.net This system is notable for its high efficiency, achieving a turnover number (TON) exceeding 5000, and for completely suppressing the dehydrogenative silylation side reaction that can plague such transformations. researchgate.net

The data below summarizes the performance of the Fe(COT)₂-based catalyst system in the hydrosilylation of styrene.

| Substrate | Silane | Catalyst System | Key Outcome | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| Styrene Derivatives | Trisubstituted Hydrosiloxanes | Fe(COT)₂ / Adamantyl Isocyanide | Selective hydrosilylation; Dehydrogenative silylation side reaction completely suppressed. | > 5000 | researchgate.net |

Role as a Precursor to Active Catalytic Species

Bis(cyclooctatetraene)iron(0) is not typically the catalytically active species itself but serves as a stable and soluble source of zero-valent iron that can be converted into the active catalyst under reaction conditions. wikipedia.org The cyclooctatetraene (COT) ligands are weakly bound and can be displaced by other molecules, such as substrates or auxiliary ligands, to generate a coordinatively unsaturated and highly reactive iron center. nih.govrsc.org

The activation of the Fe(COT)₂ precatalyst is a critical step in initiating the catalytic cycle. This process generally involves ligand exchange. For instance, in the presence of N-heterocyclic carbenes (NHCs), one of the COT ligands dissociates from the iron center to form a LFe(COT) complex (where L is the NHC). nih.gov This dissociation is identified as a key, sterically controlled step in the formation of the active species. nih.gov Similarly, for the hydrosilylation of styrenes, the addition of an adamantyl isocyanide ligand is required to generate the optimal catalyst system from Fe(COT)₂. researchgate.net

This in-situ generation of the active catalyst from a stable Fe(0) precursor like Fe(COT)₂ is a common strategy in iron catalysis. It allows for the formation of low-valent iron species, which are often highly reactive and unstable, directly in the reaction mixture where they can be immediately trapped by substrates to enter the catalytic cycle.

Mechanistic Understanding of Catalytic Cycles

The mechanisms of iron-catalyzed reactions are notoriously complex due to iron's ability to access multiple oxidation states (from -II to +IV) and the potential for radical pathways. While a complete, universally accepted mechanistic picture for catalysts derived from Fe(COT)₂ is not fully established for all reaction types, key insights have been gained into the fundamental steps involved.

Once the Fe(COT)₂ precatalyst is activated through ligand exchange, the resulting active species enters the catalytic cycle. During catalysis, the majority of the catalyst may exist in a stable, off-cycle form known as the resting state. The identification of this state is crucial for understanding catalyst behavior and potential deactivation pathways.

In related iron-catalyzed reactions initiated by Fe(0) precursors, a formally iron(0) ate complex has been identified as a principal resting state. For example, in the bis(imino)pyridine iron-catalyzed hydromagnesiation of styrene, an ate complex, [iPrBIPFe(Et)(CH₂═CH₂)]⁻, was determined to be the catalyst's resting state. nih.gov Activation from this resting state involves the dissociation of a weakly bound ligand (ethene) to generate the active species that can then coordinate the substrate. nih.gov This model, involving the formation of a low-valent iron ate complex as the resting state and its activation via ligand dissociation, provides a plausible framework for understanding cycles initiated by Fe(COT)₂.

Catalyst deactivation represents a significant challenge in iron catalysis, leading to a loss of activity over time. Several deactivation pathways have been identified for catalysts derived from iron precursors, including Fe(COT)₂:

Oxidation of the Active Species: Low-valent iron centers are highly susceptible to oxidation. The active Fe(0) or Fe(II) species can be oxidized to catalytically inactive Fe(III) oxides or hydroxides, particularly in the presence of air, water, or other oxidants. mdpi.comresearchgate.net This is a major cause of irreversible catalyst deactivation.

Ligand Degradation: The ancillary ligands required to form the active catalyst can themselves degrade under oxidative conditions. For instance, nitrogen-containing ligands, which are commonly employed in iron catalysis, can undergo oxidative N-dealkylation, altering the structure and efficacy of the catalyst. rsc.orgrsc.org

Formation of Inactive Iron Clusters: The aggregation of mononuclear active iron species can lead to the formation of larger, less active or inactive iron clusters. The interaction of Fe(COT)₂ with certain NHC ligands has been shown to produce stable trimetallic and tetrametallic iron clusters, which, if not part of the primary catalytic cycle, can act as a catalyst sink. nih.gov

Poisoning: The strong, often irreversible, binding of reactants, products, or impurities from the reaction medium to the catalyst's active sites can block substrate access and halt catalysis. rsc.org

| Deactivation Pathway | Description | Consequence | Reference |

|---|---|---|---|

| Oxidation | The active low-valent iron center (e.g., Fe(0), Fe(II)) is oxidized to a higher, inactive oxidation state (e.g., Fe(III)). | Irreversible loss of catalytic activity. | mdpi.comresearchgate.net |

| Ligand Degradation | The organic ligand required for catalytic activity is chemically altered, for example, through oxidative N-dealkylation. | Formation of a less active or inactive catalyst complex. | rsc.orgrsc.org |

| Cluster Formation | Active mononuclear iron species aggregate to form larger, less soluble, or less reactive multinuclear iron clusters. | Reduction in the concentration of the active catalyst. | nih.gov |

| Poisoning | Strong chemisorption of molecules onto the active sites, blocking them from participating in the catalytic cycle. | Cessation of catalytic turnover. | rsc.org |

Theoretical and Computational Studies of Bis Cyclooctatetraene Iron 0 Systems

Density Functional Theory (DFT) Calculations for Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It has been widely applied to study the structure and bonding in organometallic complexes, including those of iron with polyene ligands.

Prediction of Ligand Hapticity and Conformational Preferences

The solid-state structure of bis(cyclooctatetraene)iron(0) has been experimentally determined by X-ray crystallography to feature two cyclooctatetraene (B1213319) (COT) rings with different hapticities: one η⁴-COT and one η⁶-COT. uni-regensburg.de The η⁴-ligand binds to the iron center through two adjacent double bonds, while the η⁶-ligand coordinates through three double bonds. uni-regensburg.de

While specific DFT studies predicting the hapticity and conformational preferences of bis(cyclooctatetraene)iron(0) are not extensively detailed in the public domain, DFT calculations on related (η⁴-C₈H₈)Fe(CO)₃ systems have shown good agreement with experimental structures. This suggests that DFT methods are capable of accurately modeling the geometry of iron-COT complexes. For bis(cyclooctatetraene)iron(0), DFT calculations would be expected to confirm the experimentally observed η⁴/η⁶ coordination as the most stable ground-state conformation. Such calculations would involve geometry optimization of various possible isomers with different hapticities (e.g., η⁴/η⁴, η⁶/η⁶) to identify the global minimum on the potential energy surface.

The conformational preferences, such as the boat-like conformation of the COT rings and the relative orientation of the two ligands, would also be a key outcome of these DFT calculations. For instance, in the η⁶-COT ring, the dihedral angle between the two planar groups of carbon atoms has been experimentally determined, and DFT would be a valuable tool to reproduce and understand the energetic origins of this specific conformation. uni-regensburg.de

Analysis of Electronic Orbitals and Spin States

For bis(cyclooctatetraene)iron(0), a diamagnetic ground state is expected for the Fe(0) center with a d⁸ electron configuration in the presence of the π-accepting COT ligands. DFT calculations would be instrumental in confirming this spin state and in quantifying the energies of excited spin states (e.g., triplet states). The analysis of the electron density distribution and Mulliken or Natural Bond Orbital (NBO) charges would further clarify the extent of charge transfer between the iron center and the COT ligands.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Bis(cyclooctatetraene)iron(0) is known to be a precursor for various iron-based catalysts and reagents. Computational modeling can provide valuable insights into the mechanisms of these reactions by mapping out the potential energy surfaces and identifying key intermediates and transition states.

Characterization of Intermediates and Transition States

Although specific computational studies on the reaction mechanisms of bis(cyclooctatetraene)iron(0) are not widely reported, the general approach would involve using DFT to model the interaction of the complex with various reactants. For example, in catalytic processes where bis(cyclooctatetraene)iron(0) is used as a precatalyst, the initial step often involves the dissociation of one or both COT ligands to generate a more reactive, coordinatively unsaturated iron species.

Computational modeling could be used to calculate the ligand dissociation energies and to characterize the structure and electronic properties of the resulting "naked" iron center or its solvated form. Subsequent reaction steps, such as oxidative addition, migratory insertion, and reductive elimination, could then be modeled to elucidate the entire catalytic cycle. For each step, the geometry of the transition state would be located, and its structure would provide insights into the steric and electronic factors that control the reaction rate. The characterization of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) is essential for a complete understanding of the reaction mechanism.

Validation with Experimental Data

The reliability of computational models hinges on their validation against experimental data. For bis(cyclooctatetraene)iron(0), several experimental observables can be used to benchmark the accuracy of DFT calculations.

One primary point of comparison is the molecular structure. The calculated geometric parameters, such as Fe-C and C-C bond lengths and the dihedral angles of the COT rings, can be directly compared with the high-resolution data obtained from single-crystal X-ray diffraction. uni-regensburg.de Good agreement between the calculated and experimental geometries would lend confidence to the computational model.

Spectroscopic properties also serve as a crucial validation tool. For instance, the vibrational frequencies calculated by DFT can be compared with experimental data from infrared (IR) and Raman spectroscopy. While a perfect one-to-one correspondence is not always achieved due to factors like anharmonicity and the solid-state environment, the general trends and characteristic vibrational modes should be well-reproduced.

Furthermore, NMR chemical shifts can be calculated using specialized computational methods and compared with the experimental NMR spectrum. Given that bis(cyclooctatetraene)iron(0) is a fluxional molecule in solution, this comparison would be particularly insightful for understanding the dynamic processes at play. uni-regensburg.de

Molecular Dynamics Simulations of Fluxional Processes

The fluxional nature of bis(cyclooctatetraene)iron(0) in solution is evident from its room-temperature ¹H NMR spectrum, which shows a single sharp peak, indicating that all protons are chemically equivalent on the NMR timescale. uni-regensburg.de This implies a rapid dynamic process that averages the different proton environments. Molecular dynamics (MD) simulations, often in conjunction with DFT (ab initio MD), can provide a powerful tool to investigate these fluxional processes at an atomistic level.

MD simulations would involve calculating the forces on each atom at a given time step and then using these forces to update the atomic positions and velocities, thereby simulating the time evolution of the system. By analyzing the trajectory of the atoms over time, it would be possible to identify and characterize the specific intramolecular rearrangements that are responsible for the observed fluxionality.

Potential fluxional processes in bis(cyclooctatetraene)iron(0) that could be investigated by MD simulations include:

Ring whizzing: A process where the point of attachment of the iron atom to the COT ring migrates around the ring.

Inter-ring exchange: A mechanism where the two COT ligands exchange their hapticities (η⁴ and η⁶).

Conformational changes: The dynamic inversion of the boat-like conformations of the COT rings.

Future Research Directions and Emerging Opportunities in Bis Cyclooctatetraene Iron 0 Chemistry

Exploration of Novel Synthetic Routes and Precursors

While the traditional synthesis of Fe(COT)₂ involves the reduction of iron(III) chloride or ferric acetylacetonate (B107027), there is a growing interest in developing more efficient, safer, and environmentally friendly synthetic methodologies. wikipedia.orgresearchgate.net Future research will likely focus on the following areas:

Alternative Iron Precursors: Investigating the use of more readily available and less hazardous iron sources is a key objective. This includes exploring the utility of highly reactive forms of iron, such as Rieke iron, which could lead to milder reaction conditions and improved yields. nih.gov

Reductant-Free Syntheses: The development of synthetic routes that avoid strong reducing agents like triethylaluminium would enhance the safety and sustainability of Fe(COT)₂ production. wikipedia.org This could involve electrochemical methods or the use of novel catalytic systems.

Mechanistic Understanding of Formation: A deeper understanding of the mechanism of Fe(COT)₂ formation will enable the rational design of new synthetic strategies. This involves detailed kinetic and spectroscopic studies to identify key intermediates and transition states.

| Precursor/Method | Description | Potential Advantages |

| Iron(III) Chloride/Grignard Reagent | A common laboratory-scale synthesis. researchgate.net | Well-established procedure. |

| Ferric Acetylacetonate/Triethylaluminium | Another established laboratory synthesis. wikipedia.org | Provides a soluble source of Fe(0). wikipedia.org |

| Rieke Iron | Highly reactive metallic iron prepared by reduction of iron salts. nih.gov | May allow for milder reaction conditions and higher reactivity. nih.gov |

| Phosphorus(III) Compounds | Can facilitate the synthesis of iron hydride complexes from Fe(COT)₂. researchgate.net | Potential for one-pot syntheses of downstream products. |

Development of New Catalytic Applications

Fe(COT)₂ serves as a valuable precursor for a range of catalytic systems. musechem.com Future research is expected to expand its applications in various organic transformations.

The development of novel iron-based catalysts is a significant area of research aimed at replacing expensive and toxic heavy metals. nih.gov Fe(COT)₂ is a promising starting material for generating highly active and selective catalysts for a variety of reactions, including:

Hydrogenation: Iron complexes derived from Fe(COT)₂ have shown catalytic activity for the hydrogenation of alkenes. researchgate.net Further research into ligand design and reaction optimization could lead to catalysts with activity comparable to those based on precious metals. researchgate.net

Hydrosilylation: Catalyst systems composed of Fe(COT)₂ and auxiliary ligands, such as adamantyl isocyanide, have been effective in the selective hydrosilylation of styrene (B11656) derivatives. researchgate.net Future work could focus on expanding the substrate scope and improving catalyst turnover numbers. researchgate.net

Cross-Coupling Reactions: The development of iron-catalyzed cross-coupling reactions is a major goal in sustainable chemistry. Fe(COT)₂ can serve as a precursor to low-valent iron species that are active in these transformations. nih.gov

CO₂ Hydrogenation: Iron-based catalysts are recognized as promising for the conversion of carbon dioxide into valuable chemicals and fuels. rsc.org Fe(COT)₂ could be a useful starting point for creating well-defined catalytic sites for this important reaction. rsc.org

| Catalytic Reaction | Catalyst Precursor System | Substrates |

| Hydrogenation | Fe(COT)₂ + Phosphorus(III) ligands | Alkenes researchgate.net |

| Hydrosilylation | Fe(COT)₂ + Adamantyl isocyanide | Styrene derivatives researchgate.net |

| C-C and C-Heteroatom Bond Formation | Fe(COT)₂ + Stable carbenes | Various unsaturated hydrocarbons nih.gov |

| CO₂ Hydrogenation | Iron-based catalysts | Carbon dioxide rsc.org |

Synthesis of Advanced Materials via Fe(COT)₂ Precursors

The unique properties of Fe(COT)₂ make it an attractive precursor for the synthesis of advanced materials with novel electronic and magnetic properties.

Metallic and Bimetallic Nanoparticles: The decomposition of organometallic precursors like Fe(COT)₂ is an effective method for generating metallic nanoparticles. researchgate.net This approach allows for fine control over particle size and structure, which are crucial for applications in catalysis and magnetism. researchgate.net The synthesis of bimetallic nanoparticles, such as CoPt and CoRu, can also be achieved through the simultaneous decomposition of multiple organometallic precursors. researchgate.net

Iron Clusters: The reaction of Fe(COT)₂ with stable carbenes can lead to the formation of novel polymetallic iron clusters, such as trimetallic and tetrametallic species. nih.govscispace.com These clusters represent new molecular architectures with potentially interesting magnetic and reactive properties. nih.gov

Magnetic Materials: The synthesis of magnetic nanoparticles like MFe₂O₄ (where M = Mn, Fe, Co, Ni, Zn) with controlled sizes and magnetic properties is an active area of research. rsc.org While not directly starting from Fe(COT)₂, the principles of using well-defined organometallic precursors can be applied. The ability to control the stoichiometry and structure at the nanoscale is key to tuning the magnetic behavior of these materials. rsc.org

In-depth Mechanistic Studies with Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving Fe(COT)₂ is crucial for the rational design of new catalysts and materials. Advanced spectroscopic techniques are indispensable tools for these investigations.

NMR Spectroscopy: While the room temperature ¹H NMR spectrum of the fluxional Fe(COT)₂ molecule shows a singlet, variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution. wikipedia.org Solid-state NMR can also be used to probe the structure and dynamics in the crystalline phase. rsc.org

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and coordination environment of the iron center. rsc.org It can be used to characterize intermediates in catalytic cycles and to study the electronic structure of novel iron complexes derived from Fe(COT)₂. rsc.orglanl.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information for crystalline derivatives of Fe(COT)₂. wikipedia.orgacs.org This is essential for understanding the bonding and steric effects that govern reactivity. wikipedia.org

Photoelectron Spectroscopy: Anion photoelectron spectroscopy, combined with density functional theory (DFT) calculations, can be used to study the electronic structure of gas-phase iron-cyclooctatetraene cluster anions, providing fundamental insights into the bonding and electron affinities of these species. aip.org

Ultrafast 2D-IR Spectroscopy: This technique can be applied to study the dynamics of ligand binding and dissociation, providing real-time information on the flexibility of the coordination sphere around the iron center. nih.gov

| Spectroscopic Technique | Information Obtained |

| NMR Spectroscopy | Solution dynamics, fluxional behavior. wikipedia.orgrsc.org |

| Mössbauer Spectroscopy | Iron oxidation state, spin state, coordination environment. rsc.orglanl.gov |